Cholesteryl hemisuccinate
CAS No.: 1510-21-0
Cat. No.: VC20942153
Molecular Formula: C31H50O4
Molecular Weight: 486.7 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1510-21-0 |
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Molecular Formula | C31H50O4 |
Molecular Weight | 486.7 g/mol |
IUPAC Name | 4-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid |
Standard InChI | InChI=1S/C31H50O4/c1-20(2)7-6-8-21(3)25-11-12-26-24-10-9-22-19-23(35-29(34)14-13-28(32)33)15-17-30(22,4)27(24)16-18-31(25,26)5/h9,20-21,23-27H,6-8,10-19H2,1-5H3,(H,32,33)/t21-,23+,24+,25-,26+,27+,30+,31-/m1/s1 |
Standard InChI Key | WLNARFZDISHUGS-MIXBDBMTSA-N |
Isomeric SMILES | C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCC(=O)O)C)C |
SMILES | CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCC(=O)O)C)C |
Canonical SMILES | CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCC(=O)O)C)C |
Chemical Structure and Physicochemical Characteristics
Cholesteryl hemisuccinate has a molecular formula of C₃₁H₅₀O₄ and a molecular weight of 486.73 g/mol . Its structure combines the steroid backbone of cholesterol with a hemisuccinate group attached at the 3-position hydroxyl group, producing a molecule with both hydrophobic (steroid nucleus) and hydrophilic (carboxylic acid) regions.
The compound's key physicochemical properties are summarized in the following table:
Synthesis and Preparation
The synthesis of cholesteryl hemisuccinate involves a straightforward reaction between cholesterol and succinic anhydride. As described in the literature, this reaction can be performed using an excess amount of succinic anhydride, making the synthesis process relatively easy, rapid, and high-yielding .
A published synthetic procedure involves:
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Dissolving cholesteryl hemisuccinate (0.616 mmol or 0.300 g) in anhydrous dichloromethane (DCM)
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Adding 0.616 mmol of 4-dimethylaminopyridine (DMAP) (0.0752 g) and 0.616 mmol of dicyclohexylcarbodiimide (DCC) (0.127 g)
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Allowing the reaction to proceed for 24 hours at room temperature under nitrogen atmosphere
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Filtering to remove dicyclourea
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Adding the filtrate dropwise to a solution of the desired conjugation partner
This synthetic approach allows for further modifications, such as conjugation with polymer carriers or other functional groups, expanding the potential applications of cholesteryl hemisuccinate in drug delivery and other biomedical fields.
Comparison with Cholesterol
One of the most significant aspects of cholesteryl hemisuccinate research is its comparison with cholesterol, particularly regarding how effectively it can mimic cholesterol in biological membranes. This is crucial for applications in membrane protein research and drug delivery systems.
Multiple studies using molecular dynamics simulations have investigated this comparison. One key finding is that the protonated form of cholesteryl hemisuccinate mimics many membrane properties of cholesterol quite well, while the deprotonated form is less effective in this respect . This distinction is important for applications where cholesteryl hemisuccinate is used as a cholesterol replacement.
The comparative effects of cholesteryl hemisuccinate versus cholesterol on membrane properties include:
Membrane Interactions and Biophysical Properties
Cholesteryl hemisuccinate exhibits complex interactions with phospholipid membranes, affecting various biophysical properties. These interactions are crucial for understanding its functionality in biological systems and pharmaceutical applications.
A differential scanning calorimetry (DSC) and calcein release study demonstrated that cholesteryl hemisuccinate was more effective than cholesterol in increasing dipalmitoylphosphatidylcholine (DPPC) membrane stability . Fourier transform infrared spectroscopy (FT-IR) suggested that cholesteryl hemisuccinate interacts with DPPC via both hydrogen bonding and electrostatic interaction, whereas cholesterol only exhibits hydrogen bond interaction . This dual interaction mechanism provides cholesteryl hemisuccinate with superior membrane stabilization capabilities.
The membrane interactions of cholesteryl hemisuccinate vary depending on the lipid composition:
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In POPC bilayers (liquid-crystalline phase): Cholesteryl hemisuccinate increases interfacial surface charge but is less effective than cholesterol in reducing acyl chain mobility and interfacial hydration .
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In DPPC bilayers (liquid-crystalline phase): Cholesteryl hemisuccinate and cholesterol are equally effective in reducing acyl chain mobility, while cholesteryl hemisuccinate increases interfacial surface charge and cholesterol decreases surface hydration .
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In gel phase DPPC bilayers: Cholesteryl hemisuccinate exhibits different effects on membrane physicochemical properties compared to cholesterol .
These differential effects can be attributed to the structural differences, particularly the presence of the carboxyl group at the lipid-water interface in cholesteryl hemisuccinate, which positions the sterol ring deeper in the bilayer .
Applications in Drug Delivery
Cholesteryl hemisuccinate has emerged as a valuable component in advanced drug delivery systems, particularly in the development of pH-sensitive liposomes and other nanocarriers.
The pH-sensitive properties of cholesteryl hemisuccinate make it particularly useful for targeted drug delivery to acidic environments such as tumor tissues, sites of inflammation, or intracellular endosomal/lysosomal compartments. By incorporating cholesteryl hemisuccinate into liposomal formulations, researchers can create delivery systems that remain stable in the bloodstream (pH 7.4) but release their payload upon encountering acidic environments.
Several examples of cholesteryl hemisuccinate-based drug delivery systems have been reported:
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Cholesteryl hemisuccinate-modified liposomes containing saikosaponin-d demonstrated decreased hemolytic activity compared to free saikosaponin-d . The incorporation of cholesteryl hemisuccinate into DPPC liposomes provided greater membrane stability than cholesterol, making these formulations promising for reducing the toxicity of various therapeutic agents.
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Folated Synperonic-Cholesteryl hemisuccinate polymeric micelles have been developed for targeted drug delivery applications . The incorporation of cholesteryl hemisuccinate into Synperonic copolymers enhanced the stability of the micelles and reduced their critical micelle concentration, addressing the issue of micelle dissociation upon dilution in biological fluids .
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β-cyclodextrin nanosponges functionalized with cholesteryl hemisuccinate showed improved cellular binding ability and enhanced therapeutic and drug delivery efficacy of doxorubicin . The surface biofunctionalization with cholesteryl hemisuccinate improved doxorubicin adsorption due to the hydrophobic charge on the surface, enhancing the carrier's utility for low water-soluble small drug molecules .
The applications of cholesteryl hemisuccinate in drug delivery extend beyond liposomes to include various nanoparticles, micelles, and other delivery vehicles, highlighting its versatility as a functional excipient in pharmaceutical formulations.
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